molecular formula C22H23ClF3N B194989 Cinacalcet hydrochloride CAS No. 364782-34-3

Cinacalcet hydrochloride

カタログ番号 B194989
CAS番号: 364782-34-3
分子量: 393.9 g/mol
InChIキー: QANQWUQOEJZMLL-PKLMIRHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cinacalcet hydrochloride is a medication used to treat hyperparathyroidism in patients with chronic kidney disease who are on dialysis . It is also used to treat hypercalcemia in patients with parathyroid carcinoma . Cinacalcet works by increasing the sensitivity of the calcium-sensing receptor to extracellular calcium, which results in a decrease in serum calcium levels .


Synthesis Analysis

Cinacalcet hydrochloride can be synthesized from 1-acetonaphthone through six steps, including Leuckart-Wallch reaction, hydrolysis, chiral resolution, condensation, reduction, and finally salification . Another method involves the application of ®-tert-butanesulfinamide and regioselective N-alkylation of the naphthyl ethyl sulfinamide intermediate .


Molecular Structure Analysis

The molecular formula of Cinacalcet hydrochloride is C22H22F3N.HCl . Its molecular weight is 393.87g/mol for the HCl salt and 357.41g/mol as a freebase .


Chemical Reactions Analysis

Cinacalcet hydrochloride reacts with the calcium-sensing receptor, acting as a positive allosteric modulator . This increases the receptor’s sensitivity to extracellular calcium, leading to a decrease in parathyroid hormone secretion .


Physical And Chemical Properties Analysis

Cinacalcet hydrochloride is a white to off-white crystalline solid . It is soluble in methanol, 59% ethanol, and slightly soluble in water . The pKa value of Cinacalcet is 8.72 .

科学的研究の応用

Endocrinology

Application Summary

Cinacalcet hydrochloride is primarily used in endocrinology for the treatment of conditions like secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) and hypercalcemia in parathyroid carcinoma .

Methods of Application

The drug is administered orally and works by modulating the calcium-sensing receptor (CaSR), thereby reducing the levels of parathyroid hormone (PTH), calcium, and phosphorus in the blood .

Results and Outcomes

Clinical trials have shown that patients receiving cinacalcet have significant decreases in serum PTH (mean difference = -259.24 pg/mL) and calcium levels, which are crucial for managing SHPT and parathyroid carcinoma .

Nephrology

Application Summary

In nephrology, cinacalcet is used to manage SHPT in patients with CKD on dialysis. It helps control mineral metabolism and reduces the risk of cardiovascular events associated with kidney disease .

Methods of Application

Cinacalcet is given to dialysis patients, with doses adjusted based on serum calcium levels. It aims to lower PTH and manage mineral and bone disorder (MBD) in CKD .

Results and Outcomes

Studies indicate that cinacalcet effectively decreases serum PTH and calcium levels, though it does not significantly improve all-cause or cardiovascular mortality .

Oncology

Application Summary

Cinacalcet hydrochloride finds its application in oncology for treating hypercalcemia in patients with parathyroid carcinoma, a rare endocrine malignancy .

Methods of Application

The dosage is titrated to reduce serum calcium concentration to normal levels, with the maximum dose used in clinical trials being 90 mg four times daily .

Results and Outcomes

Cinacalcet has shown efficacy in controlling hypercalcemia, with patients experiencing normalization of calcium levels. However, some may experience hypocalcemia as an adverse effect .

Cardiology

Application Summary

Cinacalcet is investigated in cardiology for its potential to lower cardiovascular events in patients with SHPT undergoing dialysis .

Methods of Application

The EVOLVE trial tested cinacalcet versus placebo in hemodialysis patients, assessing its impact on myocardial infarction, unstable angina, heart failure, and peripheral arterial disease events .

Results and Outcomes

The trial concluded that cinacalcet did not significantly reduce the risk of death or major cardiovascular events in the studied population .

Pharmacology

Application Summary

Cinacalcet’s pharmacological use includes treating SHPT and hypercalcemia due to its calcimimetic properties, which enhance the sensitivity of CaSR to extracellular calcium .

Methods of Application

Administered orally, cinacalcet’s dosage is adjusted based on therapeutic response and serum calcium levels .

Results and Outcomes

It has been effective in lowering PTH and calcium levels, improving the biochemical parameters in CKD patients .

Molecular Biology

Application Summary

In molecular biology, cinacalcet serves as a tool to study the CaSR’s role in cellular processes and diseases related to calcium homeostasis .

Methods of Application

Cinacalcet is used in laboratory settings to modulate CaSR activity in cell-based assays, aiding in the understanding of calcium signaling pathways .

Results and Outcomes

Research has utilized cinacalcet to demonstrate the receptor’s involvement in various physiological and pathological conditions, providing insights into potential therapeutic targets .

This analysis provides a detailed overview of cinacalcet hydrochloride’s applications across different scientific fields, highlighting its diverse roles in medical treatment and research.

Pediatric Nephrology

Application Summary

Cinacalcet is used to treat secondary hyperparathyroidism in pediatric patients with serious kidney disease who require dialysis .

Methods of Application

The drug is administered orally, with the dosage carefully adjusted for the pediatric population based on their serum calcium levels .

Results and Outcomes

Cinacalcet helps in controlling PTH levels in children, which is crucial for their growth and development, although specific quantitative data for pediatric populations is limited .

Bone Health

Application Summary

Cinacalcet has applications in improving bone health by managing secondary hyperparathyroidism, which can cause loss of calcium in bones, leading to bone pain and fractures .

Methods of Application

It is given to patients with a risk of bone disorders due to elevated PTH levels, with the aim of reducing PTH and thus preserving bone density .

Results and Outcomes

While cinacalcet effectively lowers PTH levels, its direct impact on bone density and fracture rates requires further investigation .

Cardiovascular Health

Application Summary

Cinacalcet is explored for its potential to improve cardiovascular health in patients with secondary hyperparathyroidism by controlling mineral metabolism .

Methods of Application

The hypothesis is that by lowering PTH and calcium levels, cinacalcet may reduce vascular calcification and improve cardiovascular outcomes .

Results and Outcomes

Research is ongoing to determine the extent of cardiovascular benefits, with mixed results reported in terms of reducing cardiovascular events .

Surgery Alternative

Application Summary

For patients with primary hyperparathyroidism who cannot undergo surgery, cinacalcet offers a non-surgical approach to manage hypercalcemia .

Methods of Application

Cinacalcet is used as an alternative to parathyroidectomy, especially in patients for whom surgery poses high risk or is not feasible .

Results and Outcomes

It can effectively control calcium levels in such patients, providing a viable alternative to surgical intervention .

Geriatric Medicine

Application Summary

In elderly patients with complications from hyperparathyroidism, cinacalcet is used to manage calcium and PTH levels, considering their increased risk of bone fractures and cardiovascular issues .

Methods of Application

The drug is carefully dosed to avoid hypocalcemia, which can be particularly dangerous in the geriatric population .

Results and Outcomes

Cinacalcet has shown to be effective in managing hyperparathyroidism-related complications in older adults, though close monitoring is essential .

Transplantation Medicine

Application Summary

Cinacalcet is being studied for its use in patients who have undergone organ transplantation and are experiencing hyperparathyroidism post-transplant .

Methods of Application

The goal is to use cinacalcet to control PTH levels without interfering with the immunosuppressive medication regimen .

Results and Outcomes

Initial findings suggest that cinacalcet may help in managing PTH levels post-transplant, but more research is needed to confirm these results .

These additional applications highlight the versatility of cinacalcet hydrochloride in various fields of medicine, offering therapeutic benefits beyond its primary use.

Photoinitiator in Polymer Chemistry

Application Summary

Cinacalcet hydrochloride has been reported as a photoinitiator in the synthesis of acrylamide hydrogels, which are important in various biomedical applications .

Methods of Application

The drug is used to initiate polymerization through photolysis, forming free radicals that catalyze the polymerization of acrylamide monomers .

Results and Outcomes

The resulting hydrogels have potential applications in drug delivery systems, tissue engineering, and as sensors for hazardous materials and neuroactive compounds .

Analytical Chemistry

Application Summary

Cinacalcet hydrochloride is utilized in the development of new eco-friendly and stability-indicating spectroscopic methods for estimating the drug in pharmaceutical formulations .

Methods of Application

Spectroscopic techniques such as UV, first- and second-order derivative spectrophotometry, and area under curve (AUC) spectrophotometry are used .

Results and Outcomes

These methods provide a green approach to drug analysis, minimizing environmental impact and ensuring the safety of analysts .

Nanotechnology

Application Summary

Cinacalcet hydrochloride is being explored for use in nanostructured lipid carriers (NLCs) to improve oral bioavailability and stability .

Methods of Application

NLCs encapsulating cinacalcet are formulated into tablet dosage forms to enhance bioavailability, which is typically less than 25% .

Results and Outcomes

The lyophilized NLCs show promise in increasing the bioavailability of cinacalcet, potentially improving treatment efficacy for chronic renal disease and parathyroid cancer .

Environmental Science

Application Summary

The drug’s role in eco-friendly analytical methods contributes to environmental science by reducing the ecological footprint of pharmaceutical analysis .

Methods of Application

The development of green analytical methods involves using nonhazardous solvents and reducing energy consumption and waste production .

Results and Outcomes

Such methods align with sustainable practices and contribute to the field of environmental science by promoting greener analytical techniques .

Biomedical Engineering

Application Summary

Cinacalcet hydrochloride’s application in the creation of hydrogels opens new avenues in biomedical engineering for creating smart materials .

Methods of Application

The drug is used as a component in smart hydrogels that can respond to environmental stimuli and have potential uses in biomedical devices .

Results and Outcomes

These hydrogels can be engineered to release therapeutic agents in response to specific triggers, enhancing targeted drug delivery .

Pharmaceutical Development

Application Summary

Cinacalcet hydrochloride is involved in the formulation of advanced pharmaceuticals, improving efficacy and patient compliance .

Methods of Application

Advanced formulation techniques, such as NLCs, are used to overcome the challenges of poor bioavailability associated with the drug .

Results and Outcomes

Such developments can lead to more effective treatments for conditions like hyperparathyroidism, offering better outcomes for patients .

Safety And Hazards

The most common and serious adverse effects of Cinacalcet include hypocalcemia, upper gastrointestinal bleeding, hypotension, and a dynamic bone disease . These effects may potentially occur if exposures repeatedly exceed the Occupational Exposure Limit . It is advised to avoid inhalation, skin contact, eye contact, and accidental ingestion .

特性

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQWUQOEJZMLL-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

226256-56-0 (Parent)
Record name Cinacalcet hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364782343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046792
Record name Cinacalcet hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinacalcet hydrochloride

CAS RN

364782-34-3
Record name Cinacalcet hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364782-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinacalcet hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364782343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinacalcet hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINACALCET HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K860WSG25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinacalcet hydrochloride
Reactant of Route 2
Cinacalcet hydrochloride
Reactant of Route 3
Reactant of Route 3
Cinacalcet hydrochloride
Reactant of Route 4
Reactant of Route 4
Cinacalcet hydrochloride
Reactant of Route 5
Reactant of Route 5
Cinacalcet hydrochloride
Reactant of Route 6
Reactant of Route 6
Cinacalcet hydrochloride

Citations

For This Compound
2,670
Citations
JAB Balfour, LJ Scott - Drugs, 2005 - Springer
▲ Oral cinacalcet hydrochloride (HCl) [Sensipar®, Mimpara®] is the first in a new class of therapeutic agents, the calcimimetics, and has a novel mechanism of action. It directly …
Number of citations: 82 link.springer.com
D Padhi, R Harris - Clinical pharmacokinetics, 2009 - Springer
Cinacalcet hydrochloride (cinacalcet) is a calcimimetic approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) receiving dialysis …
Number of citations: 97 link.springer.com
LA Sorbera, RM Castaner, M Bayes - Drugs of the Future, 2002 - access.portico.org
Hyperparathyroidism is characterized by high levels of circulating calcium due to an increased secretion of parathyroid hormone (PTH) by one or more of the parathyroid glands. It is …
Number of citations: 38 access.portico.org
N Verheyen, S Pilz, K Eller, K Kienreich… - Expert opinion on …, 2013 - Taylor & Francis
… The calcimimetic agent cinacalcet hydrochloride is a promising treatment strategy in … Narayan et al. documented that parathyroidectomy compared to cinacalcet hydrochloride-based …
Number of citations: 43 www.tandfonline.com
M Peacock, JP Bilezikian, PS Klassen… - The Journal of …, 2005 - academic.oup.com
Calcimimetics increase the sensitivity of parathyroid calcium-sensing receptors to extracellular calcium, thereby reducing PTH secretion. This multicenter, randomized, double-blind, …
Number of citations: 539 academic.oup.com
SJ Silverberg, MR Rubin, C Faiman… - The Journal of …, 2007 - academic.oup.com
Background: Management of inoperable parathyroid carcinoma presents a challenge because until recently, effective medical therapy was not available. Morbidity and mortality result …
Number of citations: 299 academic.oup.com
G Poon - Baylor University Medical Center Proceedings, 2005 - Taylor & Francis
Currently, >300,000 patients with end-stage renal disease require dialysis. Secondary hyperparathyroidism is a serious complication of end-stage renal disease and can lead to renal …
Number of citations: 37 www.tandfonline.com
GA Block, D Zaun, G Smits, M Persky, S Brillhart… - Kidney international, 2010 - Elsevier
… We prospectively collected data on hemodialysis patients from a large provider beginning in 2004, a time coincident with the commercial availability of cinacalcet hydrochloride. This …
Number of citations: 191 www.sciencedirect.com
C Charytan, JW Coburn, M Chonchol, J Herman… - American journal of …, 2005 - Elsevier
… This phase 2 study evaluated the effects of the oral calcimimetic cinacalcet hydrochloride in patients with CKD not on dialysis therapy. Methods: A randomized, double-blind, placebo-…
Number of citations: 166 www.sciencedirect.com
D Nakashima, H Takama, Y Ogasawara… - The Journal of …, 2007 - Wiley Online Library
Cinacalcet hydrochloride (cinacalcet) is a positive allosteric modulator of the calcium‐sensing receptor indicated for the treatment of secondary hyperparathyroidism in dialysis patients. …
Number of citations: 54 accp1.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。